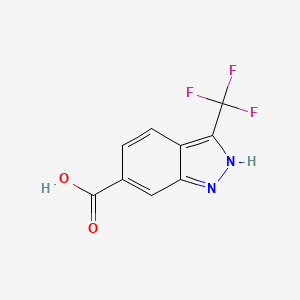

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-

Description

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- is a heterocyclic compound featuring an indazole core substituted with a carboxylic acid group at the 6-position and a trifluoromethyl (-CF₃) group at the 3-position. This structure combines the aromatic indazole system with functional groups that confer distinct electronic and steric properties. The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s stability and modulates its reactivity, making it valuable in coordination chemistry and materials science.

Studies demonstrate its utility in forming photoluminescent coordination polymers (CPs) with Group 12 metals. For example, solvothermal reactions with zinc or cadmium acetate yield 1D and 3D frameworks, respectively . The compound’s photoluminescence (PL) arises from ligand-centered π-π* transitions, as confirmed by time-dependent density-functional theory (TD-DFT) calculations .

Properties

IUPAC Name |

3-(trifluoromethyl)-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-5-2-1-4(8(15)16)3-6(5)13-14-7/h1-3H,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHAOAJOMLUVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101234196 | |

| Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374258-64-6 | |

| Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101234196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation . Industrial production methods often involve optimized synthetic routes to ensure high yields and purity.

Chemical Reactions Analysis

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are facilitated by the electron-rich nature of the indazole ring.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indazole ring.

Scientific Research Applications

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1H-indazole-6-carboxylic acid, 3-(trifluoromethyl)- and analogous indazole derivatives:

Key Observations:

- Trifluoromethyl vs.

- Carboxylic Acid vs. Carboximidic Acid : The 6-carboxylic acid group in the main compound facilitates deprotonation and coordination with metal ions, whereas the carboximidic acid in 633326-01-9 may exhibit different binding modes due to its imidate structure .

Photoluminescence and Electronic Properties

The PL behavior of 1H-indazole-6-carboxylic acid, 3-(trifluoromethyl)- is governed by π-π* transitions localized on the indazole ligand, as seen in its Zn- and Cd-based CPs . In contrast:

- Compound 633326-01-9 : The presence of a conjugated ethenyl group and fluorine atoms could redshift emission wavelengths or alter quantum yields due to extended π-conjugation .

- Imidazole Derivatives (e.g., ): Triazeno or carboxamide substituents may introduce charge-transfer transitions, diverging from the ligand-centered emissions observed in indazole-based systems .

Coordination Chemistry and Structural Outcomes

- 1H-Indazole-6-carboxylic acid, 3-(CF₃)- : Forms 1D polymers with Zn²⁺ and 3D metal-organic frameworks (MOFs) with Cd²⁺, attributed to the -CF₃ group’s steric effects and the flexibility of the carboxylate linker .

- Comparison with Other Ligands : Ligands lacking -CF₃ (e.g., simple indazole-carboxylic acids) may form less rigid or lower-dimensional structures due to reduced steric hindrance and electronic modulation.

Biological Activity

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- (CAS No. 1374258-64-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- features a trifluoromethyl group that enhances its pharmacological properties. The structural formula can be represented as follows:

Biological Activities

The biological activities of 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- include:

- Anticancer Activity : Research indicates that indazole derivatives exhibit promising anticancer properties. For instance, compounds containing indazole scaffolds have been shown to inhibit various cancer cell lines with IC50 values in the nanomolar range .

- Antimicrobial Properties : The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further studies in antimicrobial therapy.

- Inhibition of Specific Enzymes : Studies have identified that indazole derivatives can act as inhibitors for specific enzymes such as FGFR1 (Fibroblast Growth Factor Receptor 1), with reported IC50 values as low as 2.9 nM .

The mechanism of action for 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)- involves interaction with various molecular targets. The trifluoromethyl group is believed to enhance binding affinity to these targets, which may include:

- Enzyme Inhibition : Compounds like this one can inhibit enzymes involved in tumor proliferation and survival pathways.

- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological effects of indazole derivatives:

- Anticancer Efficacy :

- Enzyme Inhibition :

-

Antimicrobial Activity :

- Investigations into the antimicrobial properties showed that certain indazole derivatives effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in treating infections.

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-Indazole-6-carboxylic acid, 3-(trifluoromethyl)-, and how can purity be optimized?

- Methodology : A common approach involves diazotization reactions, where intermediates like 3-formyl-1H-indazole-2-carboxylic acid are condensed with trifluoromethyl-containing reagents under reflux in acetic acid. Purity optimization includes recrystallization from DMF/acetic acid mixtures and monitoring via thin-layer chromatography (TLC) . Alternative routes use coordination-driven synthesis with metal salts (e.g., Zn or Cd acetates) to form stable intermediates, followed by acid hydrolysis to isolate the target compound .

Q. How is structural characterization performed for this compound?

- Methodology : X-ray crystallography is critical for resolving 3D structures. For example, coordination polymers derived from this compound with Zn²⁺ or Cd²⁺ are analyzed using single-crystal X-ray diffraction. Spectroscopic techniques (¹H/¹³C NMR, FT-IR) confirm functional groups, while mass spectrometry (HRMS) validates molecular weight . Computational tools like density-functional theory (DFT) may supplement experimental data to analyze electron density and correlation energies .

Q. What solvents and conditions are optimal for its stability during storage?

- Methodology : The compound is typically stored in anhydrous DMF or THF under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the trifluoromethyl group. Stability tests via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) are recommended to detect degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology : DFT calculations (e.g., using the B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to identify reactive sites for functionalization. Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins (e.g., kinases or GPCRs) . For example, trifluoromethyl groups may enhance metabolic stability by reducing CYP450-mediated oxidation .

Q. What strategies resolve contradictions in crystallographic data for metal-coordinated derivatives?

- Methodology : Discrepancies in coordination geometry (e.g., tetrahedral vs. octahedral) are addressed by refining SHELX parameters (SHELXL-2018) and validating against spectroscopic data. Multi-temperature crystallography (100–300 K) can identify dynamic disorder in trifluoromethyl groups .

Q. How do reaction conditions impact the regioselectivity of indazole functionalization?

- Methodology : Regioselective C-3 trifluoromethylation is achieved using Cu(I)-catalyzed cross-coupling (e.g., with CF₃I) in DMF at 80°C. Competing pathways (N-alkylation vs. C-alkylation) are minimized by optimizing base strength (e.g., K₂CO₃ vs. Cs₂CO₃) and solvent polarity .

Q. What pharmacological assays are suitable for evaluating its bioactivity?

- Methodology : In vitro assays include:

- Kinase inhibition : ATPase-Glo™ assay for IC₅₀ determination.

- Anticancer activity : MTT assay on cell lines (e.g., PC-3 prostate carcinoma), with apoptosis markers (caspase-3/7) quantified via fluorescence .

- Metabolic stability : Microsomal incubation (human liver microsomes) followed by LC-MS/MS to measure half-life .

Methodological Challenges and Solutions

Q. How can low yields in diazotization reactions be improved?

- Solution : Use slow addition of NaNO₂ in H₂SO₄ at 0–5°C to suppress side reactions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance intermediate stability in biphasic systems (H₂O/CH₂Cl₂) .

Q. What techniques mitigate hygroscopicity issues during handling?

- Solution : Lyophilization from tert-butanol/water mixtures produces a free-flowing powder. Storage with molecular sieves (3Å) in sealed vials under vacuum reduces moisture uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.